molecular formula C5H10N2O3 B13562671 (2S)-2-amino-3-acetamidopropanoic acid

(2S)-2-amino-3-acetamidopropanoic acid

Cat. No.: B13562671
M. Wt: 146.14 g/mol
InChI Key: YSPAKPPINKSOKX-BYPYZUCNSA-N
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Description

(2S)-2-amino-3-acetamidopropanoic acid is a non-proteinogenic amino acid that plays a significant role in various biochemical processes It is structurally characterized by an amino group, an acetamido group, and a carboxyl group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-acetamidopropanoic acid typically involves the manipulation of functional groups on precursor molecules. One common method includes the enantioselective introduction of amino and acetamido groups to an olefinic acid through asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another approach involves the use of a Staudinger reaction between ketene and imine to yield the corresponding amino acids .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods may include the use of chiral catalysts and high-throughput screening methods to enhance yield and purity . The production process is optimized to ensure cost-effectiveness and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-acetamidopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-acetamidopropanoic acid is unique due to its acetamido group, which imparts distinct chemical properties and reactivity compared to similar compounds . This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-3-acetamido-2-aminopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(8)7-2-4(6)5(9)10/h4H,2,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPAKPPINKSOKX-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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